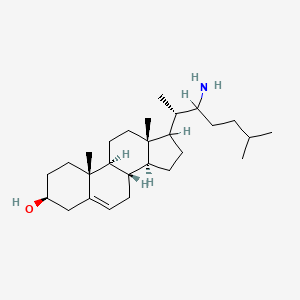
22-Aminocholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Aminocholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H47NO and its molecular weight is 401.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Inhibition of Steroidogenesis
22-Aminocholesterol has been shown to inhibit steroid production in Leydig tumor cells. A study demonstrated that this compound exhibits a dose-dependent inhibition of steroidogenesis, indicating its potential as a therapeutic agent in conditions characterized by excessive steroid production, such as certain tumors and hormonal disorders .
2. Anticancer Properties
Research indicates that this compound may play a role in modulating Hedgehog signaling pathways, which are implicated in various cancers, including basal cell carcinoma and acute myeloid leukemia. The compound's ability to act as an inhibitor in these pathways suggests its potential use in developing anticancer therapies .
3. Lipid Metabolism Regulation
Recent studies have identified this compound as a regulator of lipid metabolism. It has been linked to the modulation of genes involved in cholesterol synthesis and lipid homeostasis, making it a candidate for managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .
Biochemical Applications
1. Enzyme Substrate in Biosynthesis
This compound serves as a substrate for specific cytochrome P450 enzymes involved in the hydroxylation processes within cholesterol metabolism. This enzymatic activity is crucial for understanding the biosynthetic pathways of steroidal compounds, which can lead to the development of novel pharmaceuticals .
2. Synthetic Biology
The compound is being explored in synthetic biology for its potential to be utilized in engineered microorganisms for the production of steroidal alkaloids. This application could enhance the sustainable production of valuable natural products through microbial biosynthesis .
Material Science Applications
1. Drug Delivery Systems
Due to its structural similarity to cholesterol, this compound is being investigated for use in drug delivery systems. Its ability to integrate into lipid membranes can enhance the cellular uptake of therapeutic agents, making it a promising candidate for developing advanced drug delivery vehicles .
Case Studies
Propiedades
Número CAS |
50921-65-8 |
|---|---|
Fórmula molecular |
C27H47NO |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13S,14S)-17-[(2S)-3-amino-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H47NO/c1-17(2)6-11-25(28)18(3)22-9-10-23-21-8-7-19-16-20(29)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,29H,6,8-16,28H2,1-5H3/t18-,20-,21-,22?,23-,24-,25?,26-,27+/m0/s1 |
Clave InChI |
AGRHLODVOQJVIA-FCHFFHBUSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |
SMILES isomérico |
C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)N |
SMILES canónico |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |
Sinónimos |
22-aminocholesterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















